molecular formula C12H20N4O2 B13078743 tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13078743
M. Wt: 252.31 g/mol
InChI Key: BZVUFUTXSRBZKT-UHFFFAOYSA-N
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Description

tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a suitable amine with a pyrazine derivative under controlled conditions to form the desired heterocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters, including temperature, pressure, and reactant concentrations. Additionally, purification techniques such as crystallization, distillation, or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may need catalysts or specific solvents to achieve high yields.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.

    Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to act as a pharmacophore, a part of a molecule responsible for its biological activity.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to its specific arrangement of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-6-9(4-13)16-8-14-5-10(16)7-15/h5,8-9H,4,6-7,13H2,1-3H3

InChI Key

BZVUFUTXSRBZKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)CN

Origin of Product

United States

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